3-methyl-N-6-quinolinylbenzamide is a chemical compound that belongs to the class of amides, characterized by the presence of both a benzamide and a quinoline moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The systematic name reflects its structure, which includes a methyl group at the third position of the benzene ring and a quinoline group at the nitrogen atom.
The compound can be classified under organic compounds, specifically as an aromatic amide. Its molecular formula is , indicating it contains carbon, hydrogen, and nitrogen atoms. The compound is often sourced from chemical suppliers for research purposes.
The synthesis of 3-methyl-N-6-quinolinylbenzamide typically involves several key steps:
The molecular structure of 3-methyl-N-6-quinolinylbenzamide features:
Key structural data include:
CC1=CC=CC=C1C(=O)N2C=CC=CN=C2
This structure allows for potential interactions with biological targets, contributing to its pharmacological properties.
3-methyl-N-6-quinolinylbenzamide can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action for 3-methyl-N-6-quinolinylbenzamide primarily revolves around its ability to interact with specific biological targets:
This mechanism underlines its potential therapeutic applications in treating inflammatory diseases and infections.
The physical properties of 3-methyl-N-6-quinolinylbenzamide include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings.
3-methyl-N-6-quinolinylbenzamide has several scientific applications:
Quinoline, a bicyclic heterocycle comprising fused benzene and pyridine rings, and benzamide, a benzene ring conjugated to a carboxamide group, constitute privileged scaffolds in drug design. Quinoline’s planar structure facilitates π-π stacking interactions with biological targets, while its nitrogen atom enables hydrogen bonding and coordination with metal ions. Benzamide contributes hydrogen-bonding capabilities via its carbonyl and amine groups, enhancing target affinity and selectivity. The hybridization of these moieties—exemplified by 3-methyl-N-6-quinolinylbenzamide—generates multifunctional molecules with optimized pharmacokinetic and pharmacodynamic profiles. The methyl substituent at the 3-position of the benzamide ring further modulates electron distribution and steric bulk, potentially enhancing target engagement [3] [6].
Table 1: Key Physicochemical Properties of Quinoline and Benzamide Scaffolds
Scaffold | LogP Contribution | Hydrogen Bond Acceptors | Planarity | Role in Target Binding |
---|---|---|---|---|
Quinoline | +2.1 | 1 (N atom) | High | DNA intercalation, enzyme active site interaction |
Benzamide | +1.3 | 2 (C=O, NH) | Moderate | Hydrogen bonding, structural mimicry of peptide bonds |
Hybrid (e.g., 3-methyl-N-6-quinolinylbenzamide) | +3.4 | 3 | Variable | Enhanced affinity via multipoint binding |
Quinoline-benzamide hybrids leverage synergistic effects: the quinoline moiety intercalates into hydrophobic enzyme pockets, while the benzamide group mimics endogenous substrates or cofactors. This dual functionality underpins their activity against diverse targets, including epigenetic modulators and mineralization regulators [3] [6].
Tissue Non-Specific Alkaline Phosphatase (TNAP) is a zinc-dependent metalloenzyme critical for hydrolyzing pyrophosphate (PPi)—a potent endogenous inhibitor of hydroxyapatite crystallization. In vascular smooth muscle cells (VSMCs), pathological conditions (e.g., chronic kidney disease, diabetes) induce TNAP overexpression, depleting PPi and promoting calcium-phosphate deposition in arterial walls. This ectopic calcification causes arterial stiffening, hypertension, and cardiovascular mortality [1] [5].
Table 2: TNAP Substrates and Pathophysiological Consequences of Dysregulation
Physiological Substrate | Product | Role in Mineralization | Disease Link |
---|---|---|---|
Pyrophosphate (PPi) | Inorganic phosphate (Pi) | PPi hydrolysis removes mineralization inhibition | Vascular calcification, atherosclerosis |
Pyridoxal 5′-phosphate (PLP) | Pyridoxal | Neurotransmitter synthesis | Seizures, neuropathy |
Phosphoethanolamine (PEA) | Ethanolamine | Lipid metabolism | Hypophosphatasia |
Quinoline-benzamide hybrids like 3-methyl-N-6-quinolinylbenzamide are designed to inhibit TNAP by chelating active-site zinc ions or competing with natural substrates. By preserving PPi levels, such inhibitors prevent hydroxyapatite nucleation in soft tissues, offering a targeted strategy against vascular calcification without disrupting skeletal mineralization [1] [7].
Quinoline derivatives have evolved from natural product isolates to rationally designed therapeutics:
The integration of benzamide groups emerged to improve target specificity and metabolic stability. For instance, DNMT inhibitors like SGI-1027 combine quinoline with a benzamide-linked aminopyrimidine to block DNA methyltransferase activity. Similarly, 3-methyl-N-6-quinolinylbenzamide represents a strategic advancement in TNAP inhibition, leveraging historical quinoline optimization to address unmet needs in cardiovascular calcification [6] [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: